d-Mannopyranosyl tms ether
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Overview
Description
d-Mannopyranosyl tms ether: is a derivative of d-mannopyranose, a monosaccharide that is part of the mannose family. This compound is often used in various chemical and biological studies due to its unique structural properties. The “tms” in its name stands for trimethylsilyl, indicating that the hydroxyl groups of the mannopyranose have been replaced with trimethylsilyl groups, making it more volatile and suitable for gas chromatography and mass spectrometry analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of d-Mannopyranosyl tms ether typically involves the reaction of d-mannopyranose with trimethylsilyl chloride in the presence of a base such as pyridine. This reaction replaces the hydroxyl groups of the mannopyranose with trimethylsilyl groups, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: d-Mannopyranosyl tms ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to its original hydroxyl form.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as hydrochloric acid or other strong acids can be used to remove the trimethylsilyl groups.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Regeneration of the original hydroxyl groups.
Substitution: Formation of various substituted mannopyranosyl derivatives.
Scientific Research Applications
Chemistry: d-Mannopyranosyl tms ether is widely used in analytical chemistry, particularly in gas chromatography and mass spectrometry, due to its volatility and stability .
Biology: In biological studies, it is used to investigate the structure and function of mannose-containing polysaccharides and glycoproteins .
Medicine: The compound is used in the synthesis of various pharmaceuticals, particularly those involving mannose derivatives .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of d-Mannopyranosyl tms ether involves its ability to act as a protecting group for hydroxyl groups in various chemical reactions. The trimethylsilyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective reactions to occur at other sites on the molecule . This makes it a valuable tool in synthetic chemistry, particularly in the synthesis of complex carbohydrates and glycoproteins .
Comparison with Similar Compounds
- d-Glucopyranosyl tms ether
- d-Galactopyranosyl tms ether
- d-Allopyranosyl tms ether
Uniqueness: d-Mannopyranosyl tms ether is unique due to its specific structural properties and reactivity. While similar compounds like d-Glucopyranosyl tms ether and d-Galactopyranosyl tms ether also serve as protecting groups, this compound is particularly useful in the synthesis of mannose-containing derivatives and in studies involving mannose metabolism .
Properties
Molecular Formula |
C9H20O6Si |
---|---|
Molecular Weight |
252.34 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2-(hydroxymethyl)-6-trimethylsilyloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C9H20O6Si/c1-16(2,3)15-9-8(13)7(12)6(11)5(4-10)14-9/h5-13H,4H2,1-3H3/t5-,6-,7+,8+,9?/m1/s1 |
InChI Key |
HCWAILZFCRLWPS-PPRREVKSSA-N |
Isomeric SMILES |
C[Si](C)(C)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C[Si](C)(C)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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